5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol hydrochloride
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Overview
Description
5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol hydrochloride: is a heterocyclic compound with a molecular formula of C₇H₉ClN₂O and a molecular weight of 172.61 g/mol . This compound is known for its unique structure, which includes a pyrrolo[3,4-b]pyridine core. It is commonly used in various research applications due to its potential biological activities and chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the bcl-xl protein , which plays a crucial role in cell survival and apoptosis.
Mode of Action
If it indeed targets the Bcl-xL protein like its analogs , it may function as a pro-apoptotic agent, promoting programmed cell death.
Biochemical Pathways
If it acts as a Bcl-xL inhibitor , it could influence the intrinsic (mitochondrial) pathway of apoptosis, leading to downstream effects such as the release of cytochrome c and activation of caspases, which are crucial for apoptosis.
Result of Action
If it acts as a Bcl-xL inhibitor , it could lead to increased apoptosis, potentially reducing the survival of cancer cells or cells involved in autoimmune or immune system diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines and pyrroles can be reacted under acidic or basic conditions to form the desired heterocyclic ring system .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully reduced pyrrolo[3,4-b]pyridines .
Scientific Research Applications
Chemistry: In chemistry, 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol hydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in various organic synthesis reactions .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs and as a reference compound in pharmacological studies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals .
Comparison with Similar Compounds
- 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-4-ol dihydrochloride
- 3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione
Comparison: Compared to similar compounds, 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt.
Properties
CAS No. |
1989671-41-1 |
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Molecular Formula |
C7H9ClN2O |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
1,5,6,7-tetrahydropyrrolo[3,4-b]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c10-7-2-1-5-3-8-4-6(5)9-7;/h1-2,8H,3-4H2,(H,9,10);1H |
InChI Key |
AKCPHRILEDZTMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)NC(=O)C=C2.Cl |
Purity |
85 |
Origin of Product |
United States |
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